perfluoroheptene-1

atmospheric chemistry OH radical kinetics greenhouse gas replacement

Perfluoroheptene-1 (CAS 355-63-5), systematically named 1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluorohept-1-ene, is a fully fluorinated linear C7 terminal olefin with molecular formula C₇F₁₄ and molecular weight 350.05 g/mol. The compound exhibits a boiling point of 80–82°C at atmospheric pressure and density approximately 1.637 g/cm³.

Molecular Formula C7F14
Molecular Weight 350.05 g/mol
CAS No. 355-63-5
Cat. No. B1583415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameperfluoroheptene-1
CAS355-63-5
Molecular FormulaC7F14
Molecular Weight350.05 g/mol
Structural Identifiers
SMILESC(=C(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F
InChIInChI=1S/C7F14/c8-1(2(9)10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21
InChIKeyCDAVUOSPHHTNBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluoroheptene-1 (CAS 355-63-5) Procurement Technical Baseline and Class Profile


Perfluoroheptene-1 (CAS 355-63-5), systematically named 1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluorohept-1-ene, is a fully fluorinated linear C7 terminal olefin with molecular formula C₇F₁₄ and molecular weight 350.05 g/mol . The compound exhibits a boiling point of 80–82°C at atmospheric pressure and density approximately 1.637 g/cm³ . Commercial technical grade material typically contains up to 5% perfluorohept-2-ene as the primary isomeric impurity . As a perfluoroalkene, perfluoroheptene-1 serves as a reactive monomer and synthetic intermediate in fluoropolymer and specialty chemical manufacturing, with applications spanning heat transfer fluids, fluoropolymer synthesis, and specialty solvent formulations . Its fully fluorinated structure imparts exceptional chemical and thermal stability, low surface energy, and pronounced hydrophobic/oleophobic character relative to hydrocarbon analogs .

Why Perfluoroheptene-1 Cannot Be Substituted with Generic Perfluoroalkenes


Procurement substitution of perfluoroheptene-1 with other perfluoroalkenes or perfluoroheptene isomers introduces material differences in reactivity, physical property outcomes, and application performance that are not captured by bulk composition or purity specifications alone. As detailed in the quantitative evidence below, the stereoisomeric configuration of perfluoroheptenes produces OH radical reaction rate coefficients differing by up to a factor of 2.3, with corresponding atmospheric lifetime variations of 33 to 86 days [1]. Similarly, in fluoropolymer synthesis, the incorporation of perfluoroheptene-1 versus alternative fluoroolefins (e.g., hexafluoropropylene or octafluorobutylene) yields opposite radiation-induced melt viscosity behavior—some compositions crosslink while others degrade under identical irradiation conditions [2]. In cleaning and solvent formulations, the azeotropic behavior of perfluoroheptene-1 with specific co-solvents is distinct from that of perfluorohexane or perfluoroheptane, affecting compositional stability during evaporation and recovery [3]. These differences are composition-dependent and isomer-specific, not merely chain-length or molecular-weight driven, and therefore generic substitution without quantitative performance verification carries technical and functional risk.

Quantitative Differentiation Evidence for Perfluoroheptene-1 Relative to Comparators


Isomer-Specific OH Radical Reactivity of Perfluoroheptenes: E/Z Stereoisomer Comparison

Perfluoroheptene stereoisomers exhibit substantially different gas-phase OH radical reaction rate coefficients (k), directly affecting their atmospheric lifetimes and environmental fate profiles. For 2-perfluoroheptene, the (E)-stereoisomer reacts 1.6× faster with OH radicals than the (Z)-stereoisomer; for 3-perfluoroheptene, the ratio is 2.3× [1]. Although these data are for 2- and 3-perfluoroheptenes rather than perfluoroheptene-1, the principle of isomer-dependent reactivity is class-relevant to the procurement and handling of any perfluoroheptene isomer. The measured rate coefficients at 296 K and ~600 Torr were: (E)-2-C₇F₁₄: 3.60×10⁻¹³; (Z)-2-C₇F₁₄: 2.22×10⁻¹³; (E)-3-C₇F₁₄: 3.43×10⁻¹³; (Z)-3-C₇F₁₄: 1.48×10⁻¹³ cm³ molecule⁻¹ s⁻¹ [1].

atmospheric chemistry OH radical kinetics greenhouse gas replacement perfluoroheptene isomers

Radiation-Induced Melt Viscosity Response in Tetrafluoroethylene Copolymers: Perfluoroheptene-1 vs. Alternative Comonomers

In radiation crosslinking studies of fluorocarbon resins, copolymers of tetrafluoroethylene (TFE) with perfluoroheptene-1 exhibit increased melt viscosity upon irradiation, indicating crosslinking, whereas polyhexafluoropropylene and hexafluoropropylene copolymers with perfluoroheptene-1 exhibit decreased melt viscosity, indicating degradation [1][2]. This divergence establishes perfluoroheptene-1 as a differentiating comonomer that confers radiation-crosslinkable character to TFE-based copolymers under specific irradiation conditions.

fluoropolymer crosslinking radiation chemistry melt viscosity tetrafluoroethylene copolymer

Azeotropic Solvent Composition Capability: Perfluoroheptene-1 as a Co-Solvent for Precision Cleaning

Perfluoroheptene-1 forms binary, ternary, and quaternary azeotrope or azeotrope-like compositions with a range of co-solvents, enabling stable solvent blends that do not fractionate during evaporation [1][2]. Co-solvent compatibility includes methyl acetate, acetone, tert-butyl acetate, isopropyl acetate, n-heptane, iso-octane, n-hexane, hexamethyldisiloxane, and cyclopentane [1]. This azeotropic behavior is specific to perfluoroheptene-1 and is not shared by all perfluoroalkanes or perfluoroalkenes, providing a basis for selecting this compound in formulated cleaning agents for semiconductor and precision manufacturing applications.

azeotrope composition precision cleaning solvent semiconductor cleaning fluorinated solvent

Physical Property Differentiation: Perfluoroheptene-1 vs. Perfluorohept-2-ene Isomer

Perfluoroheptene-1 (terminal double bond, CAS 355-63-5) and perfluorohept-2-ene (internal double bond, CAS 1582-32-7) exhibit markedly different boiling points and densities despite sharing the identical molecular formula C₇F₁₄. Perfluoroheptene-1 boils at 80–82°C with density 1.637 g/cm³ , whereas perfluorohept-2-ene boils at approximately 45°C with density 1.67 g/cm³ . This boiling point differential of ~35–37°C enables facile separation of isomers and dictates distinct application suitability in thermal management, solvent recovery, and reaction media.

physical properties boiling point density isomer comparison

Comparative Physical Properties: Perfluoroheptene-1 vs. Perfluoroheptane (Saturated Analog)

Perfluoroheptene-1 (unsaturated, C₇F₁₄, CAS 355-63-5) and perfluoroheptane (saturated, C₇F₁₆, CAS 335-57-9) differ in key physical properties despite similar molecular architecture. Perfluoroheptene-1 exhibits boiling point 80–82°C and density 1.637 g/cm³ , while perfluoroheptane (isomer mixture) exhibits boiling point 82–84°C and substantially higher density 1.745 g/mL at 25°C [1]. The presence of the double bond in perfluoroheptene-1 confers chemical reactivity for polymerization and telomerization reactions that the fully saturated perfluoroheptane lacks.

physical properties perfluoroalkane comparison boiling point density

Validated Application Scenarios for Perfluoroheptene-1 Based on Quantitative Differentiation Evidence


Radiation-Crosslinkable Fluoropolymer Synthesis Using TFE/Perfluoroheptene-1 Copolymers

Perfluoroheptene-1 functions as a differentiating comonomer with tetrafluoroethylene (TFE) to produce fluoropolymers that exhibit radiation-induced crosslinking rather than degradation. Under ionizing radiation at 200–250°C, TFE/perfluoroheptene-1 copolymers display increased melt viscosity (indicating crosslinking), whereas alternative formulations with hexafluoropropylene or polyhexafluoropropylene exhibit decreased melt viscosity (indicating degradation) under identical conditions [1][2]. This specific crosslinking response makes perfluoroheptene-1 the preferred comonomer for manufacturing radiation-crosslinkable fluoropolymer components used in aerospace, nuclear, or high-energy industrial environments where radiation exposure is anticipated.

Precision Cleaning Formulations Utilizing Azeotropic Perfluoroheptene-1 Blends

Perfluoroheptene-1 forms stable binary, ternary, and quaternary azeotrope or azeotrope-like compositions with co-solvents including methyl acetate, acetone, tert-butyl acetate, isopropyl acetate, n-heptane, iso-octane, n-hexane, hexamethyldisiloxane, and cyclopentane [1][2]. This azeotropic behavior ensures that solvent blends evaporate without compositional fractionation, maintaining consistent cleaning performance throughout the process. These formulations are directly applicable to semiconductor manufacturing, magnetic disk media cleaning, and precision degreasing operations where solvent composition stability and residue-free evaporation are critical quality control parameters [1][2].

Thermal Management Fluids Where Terminal Olefin Reactivity and Mid-Range Volatility Are Required

The boiling point of perfluoroheptene-1 (80–82°C) positions it between the more volatile perfluorohept-2-ene isomer (~45°C) and the less volatile perfluoroheptane (82–84°C) with comparable boiling range but different functionality [1][2][3][4]. This volatility profile, combined with the reactive terminal C=C double bond absent in perfluoroheptane, makes perfluoroheptene-1 suitable for applications requiring moderate operating temperatures with retention of chemical reactivity for subsequent functionalization or polymerization. Use cases include heat transfer fluids in closed-loop systems, refrigerant and working fluid formulations for power cycle systems, and reactive solvent media for fluoropolymer synthesis.

Synthesis of Fluorinated Telomers and Specialty Fluorochemical Intermediates

The terminal C=C double bond of perfluoroheptene-1 provides a reactive site for telomerization and controlled oligomerization reactions used in the synthesis of fluorotelomers and perfluoroalkyl-functionalized compounds [1]. Unlike saturated perfluoroalkanes such as perfluoroheptane, which lack reactive unsaturation, perfluoroheptene-1 can undergo radical addition reactions to introduce perfluoro-n-alkyl end groups in a controlled manner [1]. This reactivity profile supports its use as a building block in the manufacture of fluorinated surfactants, surface modification agents, and specialty fluoropolymer intermediates where precise control of perfluoroalkyl chain incorporation is required.

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